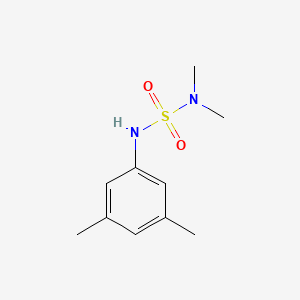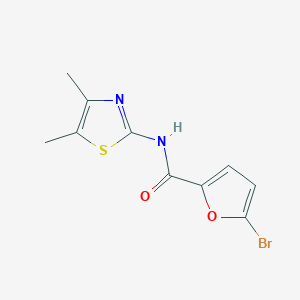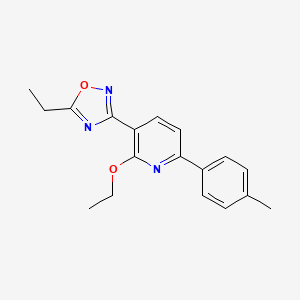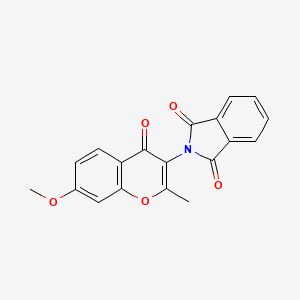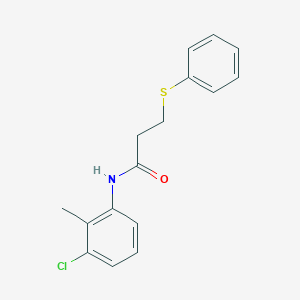![molecular formula C17H17FN2O B5754694 N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide, also known as DFP-001, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of CK2, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can inhibit the growth of cancer cells and protect neurons from oxidative stress-induced cell death. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing them from forming toxic oligomers.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can induce cell cycle arrest and apoptosis by inhibiting the activity of CK2. In neurons, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can protect against oxidative stress-induced cell death by activating the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to use in various experiments. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to have a high selectivity for CK2, which reduces the risk of off-target effects. One limitation is that N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future studies could focus on optimizing the synthesis method of N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide to improve its solubility and bioavailability. Finally, future studies could investigate the in vivo efficacy of N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide to determine its potential as a therapeutic agent.
Méthodes De Synthèse
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can be synthesized using a simple three-step reaction sequence. The first step involves the reaction of 4-dimethylaminobenzaldehyde with 4-fluorobenzaldehyde in the presence of potassium hydroxide and ethanol to form 4-(4-dimethylamino)phenyl)-3-(4-fluorophenyl)prop-2-en-1-one. The second step involves the reaction of the intermediate product with acryloyl chloride in the presence of triethylamine and dichloromethane to form N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide. The final step involves the purification of the product using column chromatography.
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. In Alzheimer's disease, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease. In Parkinson's disease, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-20(2)16-10-8-15(9-11-16)19-17(21)12-5-13-3-6-14(18)7-4-13/h3-12H,1-2H3,(H,19,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCBXTCLJKHNEV-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)
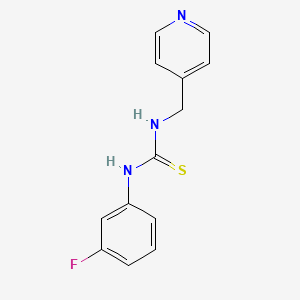
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
